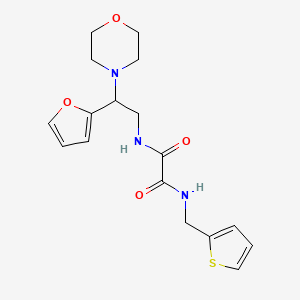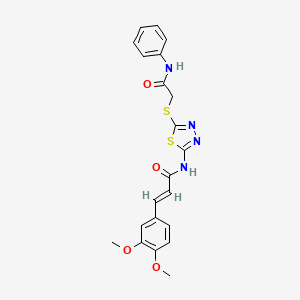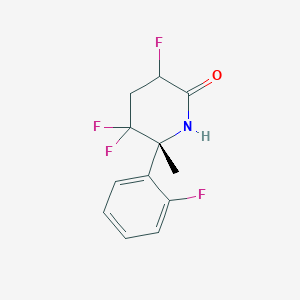![molecular formula C18H15N5O5S2 B2786281 4-[(1,2-benzoxazol-3-yl)methanesulfonamido]-N-(pyrimidin-2-yl)benzene-1-sulfonamide CAS No. 1797283-29-4](/img/structure/B2786281.png)
4-[(1,2-benzoxazol-3-yl)methanesulfonamido]-N-(pyrimidin-2-yl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(1,2-benzoxazol-3-yl)methanesulfonamido]-N-(pyrimidin-2-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C18H15N5O5S2 and its molecular weight is 445.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The compound, also known as 4-(benzo[d]isoxazol-3-ylmethylsulfonamido)-N-(pyrimidin-2-yl)benzenesulfonamide, belongs to the class of sulfonamides . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes, including diuresis, glucose metabolism, thyroid function, inflammation, and intraocular pressure regulation .
Mode of Action
Sulfonamides, including this compound, interact with their targets by inhibiting the enzymes they act upon . For instance, by inhibiting carbonic anhydrase, they reduce the formation of bicarbonate ions and protons from water and carbon dioxide, a reaction crucial for various physiological processes . Similarly, by inhibiting dihydropteroate synthetase, they prevent the synthesis of folic acid, a vital nutrient for many microorganisms .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The reduction in bicarbonate ion formation can impact processes like fluid balance, electrolyte exchange, and pH regulation . The prevention of folic acid synthesis, on the other hand, can inhibit the growth of certain microorganisms, as they rely on this nutrient for their survival and proliferation .
Pharmacokinetics
They are primarily metabolized in the liver and excreted via the kidneys . These properties contribute to their bioavailability and therapeutic efficacy.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effects on the enzymes it targets. By inhibiting carbonic anhydrase, it can affect fluid and electrolyte balance, pH regulation, and intraocular pressure . By inhibiting dihydropteroate synthetase, it can prevent the growth of certain microorganisms, providing a basis for its potential use as an antimicrobial agent .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, factors like pH can affect the compound’s solubility and therefore its absorption and distribution . Additionally, the presence of other substances, such as food or other drugs, can impact its metabolism and excretion .
特性
IUPAC Name |
4-(1,2-benzoxazol-3-ylmethylsulfonylamino)-N-pyrimidin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O5S2/c24-29(25,12-16-15-4-1-2-5-17(15)28-21-16)22-13-6-8-14(9-7-13)30(26,27)23-18-19-10-3-11-20-18/h1-11,22H,12H2,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXVWWNLWSTCIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)CS(=O)(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![16-[3,4-Dihydroxy-5-[5-hydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-6-(hydroxymethyl)oxan-2-yl]oxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-10-one](/img/structure/B2786202.png)
![1-Chloro-6,6,7,7-tetrafluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2786203.png)
![1-chloro-4-{[(Z)-(4-fluoroanilino)(methylsulfanyl)methylidene]amino}benzene](/img/structure/B2786205.png)



![3-(3-chlorophenyl)-5-[6-(4-methylphenyl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-1,2,4-oxadiazole](/img/structure/B2786213.png)
![N-benzyl-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2786214.png)

![3-[4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]triazol-1-yl]cyclobutane-1-carboxylic acid](/img/structure/B2786217.png)
![3,9-Diazabicyclo[3.3.2]decan-10-one;hydrochloride](/img/structure/B2786218.png)
![3-(2-(4-chlorophenyl)acetamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2786219.png)
